8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a pyridinyl group, an imidazo ring, and a triazine ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of multiple functional groups, it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties can be influenced by factors such as the compound’s structure and the presence of functional groups .Scientific Research Applications
Synthesis and Characterization
The compound and its related structures have been a focal point in synthetic chemistry, aiming to develop new methodologies for creating complex heterocyclic compounds. For instance, research has explored the alkylation and cyclisation of related tetrahydropyrimidine derivatives to synthesize various heterocyclic compounds, including thiazolo and triazolo pyrimidines, which are significant due to their potential biological activities (Haiza et al., 2000). Such synthetic routes are crucial for developing new pharmaceuticals and materials with specific properties.
Biological Applications
The broader family of triazine derivatives, to which the compound belongs, has been investigated for antibacterial and antifungal activities. For example, chalcones, pyrazolines, and amino pyrimidines derivatives have been synthesized and evaluated for their antimicrobial properties (Solankee & Patel, 2004). This research indicates the potential of such compounds in developing new antimicrobial agents.
Antitumor and Antiviral Activities
Compounds within this chemical class have also been assessed for their antitumor and antiviral activities. Novel synthetic routes have led to the creation of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant activity against avian influenza virus (Hebishy et al., 2020). Such studies highlight the therapeutic potential of these compounds against infectious diseases and cancer.
Mechanistic Studies and Drug Development
Further research has delved into the mechanisms of action and optimization of these compounds for drug development. The optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors, for example, has yielded compounds with excellent enzyme potency and cellular activity, demonstrating the role of such structures in developing novel therapeutics (Penning et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2/c19-13-3-5-14(6-4-13)24-8-9-25-17(27)15(22-23-18(24)25)16(26)21-11-12-2-1-7-20-10-12/h1-7,10H,8-9,11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDNUOHMPZHDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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